Cas no 2175605-20-4 (n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide)
![n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide structure](https://ja.kuujia.com/scimg/cas/2175605-20-4x500.png)
n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS037438565
- 2175605-20-4
- Z1615590119
- n-(1-benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide
- EN300-6573359
- N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-(2-bicyclo[2.2.1]heptanyl)acetamide
- n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide
-
- インチ: 1S/C22H29N3O/c23-16-22(24-21(26)14-20-13-18-6-7-19(20)12-18)8-10-25(11-9-22)15-17-4-2-1-3-5-17/h1-5,18-20H,6-15H2,(H,24,26)
- InChIKey: NRDXXRBBVRTTFF-UHFFFAOYSA-N
- SMILES: O=C(CC1CC2CCC1C2)NC1(C#N)CCN(CC2C=CC=CC=2)CC1
計算された属性
- 精确分子量: 351.231062557g/mol
- 同位素质量: 351.231062557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 551
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 56.1Ų
n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6573359-0.05g |
N-(1-benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide |
2175605-20-4 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide 関連文献
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
3. Back matter
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamideに関する追加情報
N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide: A Comprehensive Overview
N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide (CAS No. 2175605-20-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research of this compound.
The chemical structure of N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide is notable for its intricate arrangement of functional groups and cyclic structures. The compound features a piperidine ring substituted with a benzyl group and a cyano group, as well as a bicyclo[2.2.1]heptane moiety attached to an acetamide group. These structural elements contribute to its distinct physicochemical properties and potential biological activities.
The synthesis of N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide has been a subject of extensive study due to its complexity and the challenges associated with achieving high yields and purity. One commonly reported synthetic route involves the coupling of 1-benzyl-4-cyanopiperidine with 2-acetyl-bicyclo[2.2.1]heptane, followed by amidation reactions to form the final product. Recent advancements in catalytic methods and reaction conditions have led to more efficient and environmentally friendly synthetic strategies, enhancing the practicality of large-scale production.
In terms of biological activities, N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide has shown promising results in various pharmacological assays. Studies have demonstrated its potential as a modulator of specific receptors and enzymes, making it a valuable lead compound for drug discovery efforts. For instance, research has indicated that this compound exhibits potent activity against certain types of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Moreover, N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide has been investigated for its neuroprotective properties. Preclinical studies have shown that it can effectively reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these effects is thought to involve the compound's ability to modulate oxidative stress and inflammation, two critical factors contributing to neuronal death.
Recent advancements in computational chemistry have also contributed to our understanding of the molecular interactions of N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide. Molecular docking studies have provided insights into how this compound binds to specific protein targets, offering valuable information for rational drug design and optimization.
In addition to its therapeutic potential, N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide has been explored for its use as a tool compound in basic research. Its unique structural features make it an excellent candidate for probing the structure-function relationships of various biological systems, thereby advancing our understanding of fundamental biological processes.
Despite its promising properties, further research is needed to fully elucidate the pharmacokinetic and pharmacodynamic profiles of N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects, with initial results showing promising outcomes.
In conclusion, N-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide (CAS No. 2175605-20-4) represents a fascinating molecule with significant potential in both pharmaceutical development and basic scientific research. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable asset in the ongoing quest for innovative therapeutic solutions.
2175605-20-4 (n-(1-Benzyl-4-cyanopiperidin-4-yl)-2-{bicyclo[2.2.1]heptan-2-yl}acetamide) Related Products
- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)
- 50783-82-9(2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol)
- 1804886-10-9(2-Bromo-5-(bromomethyl)-3-(difluoromethyl)-6-hydroxypyridine)
- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)
- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)
- 12068-61-0(nickel diarsenide)
- 946260-12-4(2-(4-chlorophenoxy)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
- 68894-07-5(68890-66-4 (Olamine))
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)




